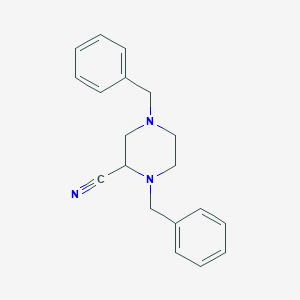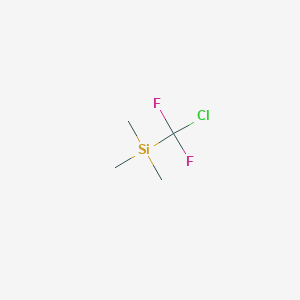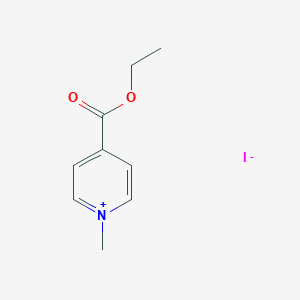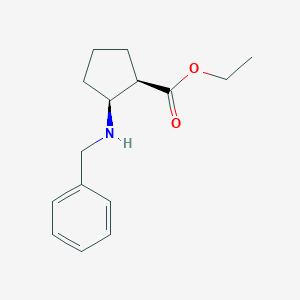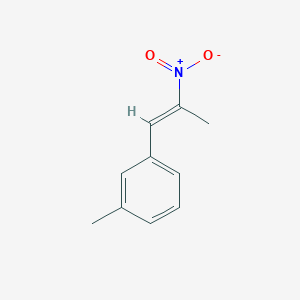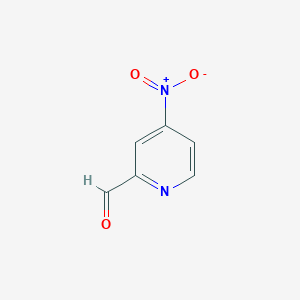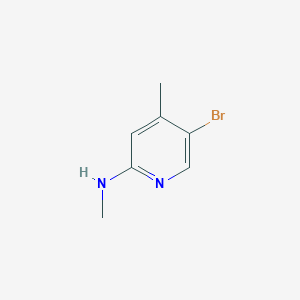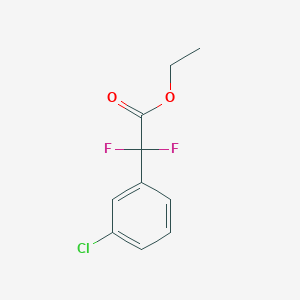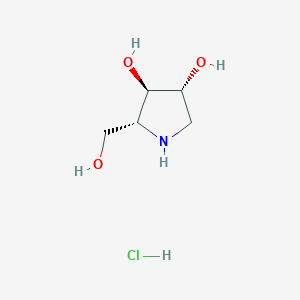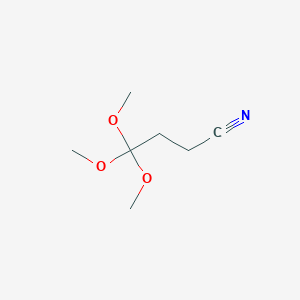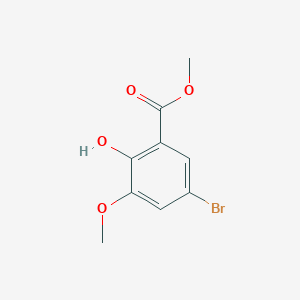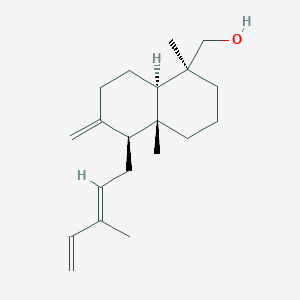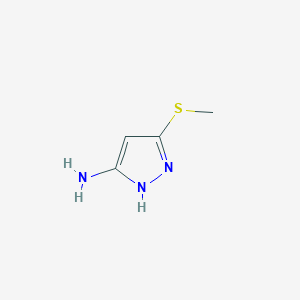![molecular formula C11H16O4 B179745 Methyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate CAS No. 172270-85-8](/img/structure/B179745.png)
Methyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate
概述
描述
Methyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate: is an organic compound with the molecular formula C11H16O4 and a molecular weight of 212.24 g/mol It features a spirocyclic structure, which includes a 1,4-dioxaspiro[45]decane ring system fused with an acetate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate typically involves the following steps:
-
Formation of the Spirocyclic Ring System: : The initial step involves the formation of the 1,4-dioxaspiro[4.5]decane ring system. This can be achieved through a cyclization reaction, where a suitable diol reacts with a dihalide under basic conditions to form the spirocyclic ether.
-
Introduction of the Acetate Group: : The next step involves the introduction of the acetate group. This can be done by reacting the spirocyclic intermediate with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as distillation, crystallization, or chromatography.
化学反应分析
Types of Reactions
Methyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or other reduced derivatives.
-
Substitution: : Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace the acetate group, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
科学研究应用
Methyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate has several applications in scientific research:
-
Chemistry: : It is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds which are of interest due to their unique structural properties and potential biological activities.
-
Biology: : The compound can be used in the study of enzyme-catalyzed reactions involving spirocyclic substrates, providing insights into enzyme specificity and mechanism.
-
Industry: : Used in the development of new materials, such as polymers and resins, due to its unique structural features.
作用机制
The mechanism of action of Methyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The spirocyclic structure may allow for unique interactions with molecular targets, potentially leading to novel biological effects.
相似化合物的比较
Similar Compounds
Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate: Similar structure but lacks the double bond in the spirocyclic ring.
Methyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)propanoate: Similar structure with a propanoate group instead of an acetate group.
Uniqueness
Methyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate is unique due to the presence of the double bond in the spirocyclic ring, which can influence its reactivity and interactions with other molecules. This structural feature may impart distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
methyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-13-10(12)8-9-2-4-11(5-3-9)14-6-7-15-11/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJDZVITLCFAII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1CCC2(CC1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
